Triphenylstannane CAS number and properties
Triphenylstannane CAS number and properties
An In-depth Technical Guide to Triphenylstannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenylstannane, also known as triphenyltin hydride, is an organotin compound with the chemical formula (C₆H₅)₃SnH. It is a versatile and widely utilized reagent in organic synthesis, primarily as a radical-based reducing agent. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and toxicological profile, tailored for professionals in research and development.
Chemical Identity
Triphenylstannane is characterized by a central tin atom covalently bonded to three phenyl groups and one hydrogen atom.
| Identifier | Value |
| CAS Number | 892-20-6[1][2][3][4][5] |
| EC Number | 212-967-8[2][3][5] |
| IUPAC Name | triphenylstannane[2] |
| Synonyms | Triphenyltin hydride, Triphenylstannyl hydride[1][2][3][5] |
| Molecular Formula | C₁₈H₁₆Sn[1][2][3][4][5][6] |
| SMILES | C1=CC=C(C=C1)--INVALID-LINK--C3=CC=CC=C3[1][2] |
| InChI Key | NFHRNKANAAGQOH-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
Triphenylstannane is a colorless to pale yellow solid at room temperature, often with a waxy consistency.[3][7][8][9] It is hydrophobic and practically insoluble in water but exhibits good solubility in many common organic solvents.[1][7][8][9][10]
Data Summary
The quantitative physical and chemical properties of triphenylstannane are summarized in the table below.
| Property | Value | Units |
| Molecular Weight | 351.03 | g/mol [4][5][6][10] |
| Appearance | Opalescent colorless or milky white to pale yellow solid | -[3][7][9] |
| Melting Point | 26-28 | °C[3][4][5][10] |
| Boiling Point | 163-165 @ 0.3 Torr | °C[3][4][5] |
| Density | 1.374 | g/cm³ at 25 °C[3][4][5][10] |
| Flash Point | >113 | °C |
| Refractive Index | 1.632 (n20/D) | -[3][5] |
| Water Solubility | Insoluble | -[1][5][8] |
| Organic Solvent Solubility | Soluble in benzene, toluene, ether, THF | -[1][7][8][9][10] |
Synthesis and Handling
Triphenylstannane is typically synthesized by the reduction of a triphenyltin halide, most commonly triphenyltin chloride.
General Synthesis Workflow
The primary synthetic route involves the reduction of triphenyltin chloride using a hydride-donating reagent.
Caption: General workflow for the synthesis of Triphenylstannane.
Experimental Protocol: Reduction of Triphenyltin Chloride
This protocol describes the synthesis of triphenylstannane via the reduction of triphenyltin chloride with lithium aluminum hydride (LiAlH₄).[6][7][9][10][11]
Materials and Reagents:
-
Triphenyltin chloride ((C₆H₅)₃SnCl)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Distilled water
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether under a nitrogen atmosphere.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of triphenyltin chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension over a period of 30-60 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is carefully quenched by the slow, dropwise addition of distilled water, followed by a saturated aqueous sodium sulfate solution to precipitate the aluminum salts.
-
The resulting mixture is filtered, and the solid residue is washed with diethyl ether.
-
The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by Kugelrohr distillation under high vacuum to yield pure triphenylstannane.[7]
Handling and Storage: Organotin hydrides like triphenylstannane can decompose slowly at room temperature. For long-term stability, it is recommended to store the compound at 0 °C or below.[7][9]
Reactivity and Applications
Triphenylstannane's utility stems from the moderate strength of the Sn-H bond, which allows it to act as a hydrogen atom donor in radical chain reactions.[10]
Radical Reaction Mechanism
The core reactivity involves the homolytic cleavage of the Sn-H bond, typically initiated by a radical initiator like azobisisobutyronitrile (AIBN), to form the triphenylstannyl radical ((C₆H₅)₃Sn•). This radical then participates in a variety of transformations.
Caption: Radical chain mechanism involving Triphenylstannane.
Key Applications
Triphenylstannane is a reagent of choice for numerous organic transformations.
| Application Area | Description |
| Radical Deoxygenation | Removal of hydroxyl groups from alcohols (e.g., Barton-McCombie deoxygenation).[7][9] |
| Reductive Dehalogenation | Reduction of alkyl and aryl halides to the corresponding hydrocarbons.[7] |
| Hydrostannylation | Addition of the Sn-H bond across alkenes and alkynes to form new organotin compounds.[7][9] |
| Reduction of Carbonyls | Reduction of α,β-unsaturated aldehydes and ketones.[7][9] |
| Agrochemicals | Used as a protectant fungicide to control diseases like potato blight and leaf spots on sugar beet.[3][5][7][9] |
| Material Science | Serves as a precursor for other organotin compounds used as PVC stabilizers and biocides.[1][5][8] |
Toxicology and Safety
Organotin compounds, including triphenylstannane, are known for their toxicity and require careful handling.
Hazard Summary
| Hazard Class | GHS Classification |
| Acute Oral Toxicity | H301: Toxic if swallowed[2] |
| Acute Dermal Toxicity | H311: Toxic in contact with skin[2] |
| Acute Inhalation Toxicity | H331: Toxic if inhaled[2] |
| Aquatic Hazard (Acute) | H400: Very toxic to aquatic life[2] |
| Aquatic Hazard (Chronic) | H410: Very toxic to aquatic life with long lasting effects[2] |
Toxicological Mechanism
Organotin compounds exert their toxic effects through multiple mechanisms, primarily impacting the nervous and immune systems.[2] They are also considered potential endocrine disruptors.[2]
Caption: Toxicological mechanisms of organotin compounds.[2]
Disclaimer: This document is intended for informational purposes for qualified professionals. Always consult the latest Safety Data Sheet (SDS) before handling triphenylstannane and adhere to all institutional and governmental safety regulations.
References
- 1. CAS 892-20-6: Triphenylstannane | CymitQuimica [cymitquimica.com]
- 2. Triphenylstannane | C18H16Sn | CID 6460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Cas 892-20-6,TRIPHENYLTIN HYDRIDE | lookchem [lookchem.com]
- 6. TRIPHENYLTIN HYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 7. TRIPHENYLTIN HYDRIDE | 892-20-6 [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. TRIPHENYLTIN HYDRIDE | 892-20-6 [amp.chemicalbook.com]
- 10. Triphenyltin hydride - Wikipedia [en.wikipedia.org]
- 11. Triphenyltin_hydride [chemeurope.com]
